3,6-Dibromothiochroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Br2OS |
|---|---|
Molecular Weight |
322.02 g/mol |
IUPAC Name |
3,6-dibromo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H6Br2OS/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2 |
InChI Key |
UOSFBLJFYANCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(S1)C=CC(=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dibromothiochroman 4 One
Cyclization Reactions Leading to the Dibrominated Thiochromanone Core
The formation of the thiochroman-4-one (B147511) skeleton, which is the core of 3,6-Dibromothiochroman-4-one, is most commonly achieved through an intramolecular Friedel-Crafts acylation reaction. This synthetic strategy involves the cyclization of a 3-(arylthio)propionic acid precursor. The specific substitution pattern of the final product dictates the choice of the starting materials.
For the synthesis of this compound, the process begins with a precursor that already contains a bromine atom on the aromatic ring. The key cyclization step forms 6-bromothiochroman-4-one (B177317), which is then subsequently brominated at the 3-position to yield the target compound.
The typical precursor for this cyclization is 3-(4-bromophenylthio)propionic acid. This intermediate is prepared by the reaction of 4-bromothiophenol (B107966) with 3-chloropropionic acid or via a Michael addition reaction between 4-bromothiophenol and acrylic acid.
Once the 3-(4-bromophenylthio)propionic acid is obtained, it undergoes an acid-catalyzed intramolecular acylation. This reaction is typically promoted by strong acids or dehydrating agents that facilitate the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring to close the six-membered heterocyclic ring. Common reagents used for this type of cyclization include polyphosphoric acid (PPA), Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), or sulfuric acid. The intramolecular Friedel-Crafts cyclization is a well-established method for the preparation of 1-indanones and their heteroatomic analogues like thiochromanones. mdpi.comwikipedia.org The reaction proceeds by activating the carboxylic acid, which then electrophilically attacks the aromatic ring, ortho to the sulfur atom, to form the ketone and eliminate a molecule of water.
Following the successful cyclization to produce 6-bromothiochroman-4-one, a subsequent halogenation step is required to introduce the second bromine atom at the α-position to the carbonyl group (C-3), affording the final this compound. This second bromination is typically achieved using bromine in a suitable solvent.
The table below summarizes the key cyclization reaction leading to the formation of the monobrominated thiochromanone intermediate.
| Precursor | Cyclizing Agent | Product | Reaction Type |
|---|---|---|---|
| 3-(4-bromophenylthio)propionic acid | Polyphosphoric Acid (PPA) | 6-Bromothiochroman-4-one | Intramolecular Friedel-Crafts Acylation |
| 3-(4-bromophenylthio)propionic acid | Eaton's Reagent (P₂O₅/MeSO₃H) | 6-Bromothiochroman-4-one | Intramolecular Friedel-Crafts Acylation |
| 3-(4-bromophenylthio)propionic acid | Sulfuric Acid (H₂SO₄) | 6-Bromothiochroman-4-one | Intramolecular Friedel-Crafts Acylation |
Chemical Reactivity and Transformations of 3,6 Dibromothiochroman 4 One
Substitution Reactions at Bromine Centers
The 3,6-Dibromothiochroman-4-one molecule possesses two bromine atoms at different positions, which are expected to exhibit distinct reactivity profiles. The bromine at the 6-position is attached to the aromatic ring, while the bromine at the 3-position is on the heterocyclic ring adjacent to a carbonyl group.
Nucleophilic Aromatic Substitution Pathways
The bromine atom at the 6-position on the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orgpressbooks.publibretexts.orglibretexts.org For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgpressbooks.publibretexts.org In this compound, the carbonyl group is part of a fused ring system and its electron-withdrawing effect on the 6-position is not as pronounced as a nitro group, for example. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve any substitution at this position.
Cross-Coupling Reactions Utilizing Bromine Substituents (e.g., Suzuki, Heck, Stille Reactions)
Both bromine atoms on this compound are potential handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.comnih.govnih.govrsc.org
Suzuki Reaction: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net It is a versatile method for introducing new aryl or vinyl groups.
Heck Reaction: The Heck reaction would enable the substitution of one or both bromine atoms with an alkene, leading to the formation of a new carbon-carbon double bond. nih.gov This reaction is typically carried out in the presence of a palladium catalyst and a base.
Stille Reaction: In a Stille reaction, an organotin compound would be coupled with this compound, again catalyzed by a palladium complex. wikipedia.org This method is known for its tolerance of a wide range of functional groups.
The relative reactivity of the two bromine atoms in these cross-coupling reactions would depend on the specific reaction conditions, including the choice of catalyst, ligands, and solvent. It is conceivable that selective substitution at one position over the other could be achieved.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Potential Product |
| Suzuki | Arylboronic acid | Pd catalyst, Base | Aryl-substituted thiochroman-4-one (B147511) |
| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted thiochroman-4-one |
| Stille | Organostannane | Pd catalyst | Alkyl/Aryl-substituted thiochroman-4-one |
Note: This table represents theoretical possibilities and is not based on reported experimental data for this compound.
Formation of Organometallic Derivatives for Further Functionalization (e.g., Lithiation)
The bromine atoms could potentially undergo halogen-metal exchange, for instance, through lithiation with an organolithium reagent like n-butyllithium. This would generate a lithiated thiochroman-4-one species, which could then be reacted with various electrophiles to introduce a wide range of functional groups. The regioselectivity of the lithiation would be a key consideration, and factors such as temperature and the specific organolithium reagent used would be critical.
Reactions Involving the Ketone Functionality
The carbonyl group at the 4-position of the thiochroman-4-one core is a key site for a variety of chemical transformations.
Nucleophilic Addition Reactions (e.g., Grignard Additions, Hydride Reductions)
The electrophilic carbon of the ketone is susceptible to attack by nucleophiles. libretexts.org
Grignard Additions: Grignard reagents (R-MgX) would be expected to add to the carbonyl group to form a tertiary alcohol after an aqueous workup. rsc.org This would provide a route to introduce a new alkyl or aryl group at the 4-position.
Hydride Reductions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the ketone to a secondary alcohol, yielding 3,6-Dibromothiochroman-4-ol. The stereochemistry of the resulting alcohol would be an important aspect to consider.
Condensation Reactions (e.g., Aldol, Knoevenagel)
The presence of α-protons at the 3-position (and potentially the 5-position, though less likely due to the aromatic nature of the adjacent ring) allows for the ketone to undergo condensation reactions.
Aldol Condensation: In the presence of a base or acid, this compound could potentially react with another carbonyl compound (or itself) in an aldol condensation to form a β-hydroxy ketone, which might then dehydrate to an α,β-unsaturated ketone. acs.org The bromine at the 3-position might influence the acidity of the α-proton and the stability of the resulting enolate.
Knoevenagel Condensation: This reaction would involve the condensation of the ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This would lead to the formation of a new carbon-carbon double bond at the 3-position, displacing the bromine, or condensation at the 5-position if an enolate can be formed there.
Table 2: Potential Reactions at the Ketone Functionality of this compound
| Reaction | Reagent | Potential Product |
| Grignard Addition | R-MgX, then H₃O⁺ | 4-Alkyl/Aryl-3,6-dibromothiochroman-4-ol |
| Hydride Reduction | NaBH₄ or LiAlH₄ | 3,6-Dibromothiochroman-4-ol |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone or α,β-Unsaturated ketone |
| Knoevenagel Condensation | Active methylene compound, Base | Substituted alkene at the 3- or 5-position |
Note: This table represents theoretical possibilities and is not based on reported experimental data for this compound.
Reactions Involving the Thiopyran Ring System
The dihydrothiopyran ring of this compound can be aromatized to the corresponding thiochromene (or more specifically, a thiochromen-4-one) derivative. This transformation introduces a double bond into the heterocyclic ring, creating a conjugated system. A powerful reagent for such dehydrogenations is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). du.ac.inorganic-chemistry.org DDQ is a high-potential quinone that acts as a strong oxidant, capable of abstracting a hydride ion from the substrate. nih.gov The reaction mechanism typically involves the transfer of a hydride from the thiochroman (B1618051) ring to DDQ, followed by proton loss, leading to the formation of the more stable aromatic thiochromene system. nih.govnih.gov
The sulfur atom in the thiopyran ring is susceptible to oxidation. It can be selectively oxidized to a sulfoxide or further to a sulfone, depending on the oxidant and reaction conditions. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®.
Sulfoxide Formation : Careful control of the stoichiometry, typically using one equivalent of the oxidizing agent at low temperatures, can selectively yield the this compound 1-oxide (a sulfoxide). nih.govorganic-chemistry.org
Sulfone Formation : Using an excess of the oxidizing agent (two or more equivalents) and often more forcing conditions, the sulfur atom can be fully oxidized to the sulfone state, yielding this compound 1,1-dioxide. organic-chemistry.org The introduction of oxygen atoms at the sulfur center significantly alters the electronic properties and geometry of the molecule.
While not intrinsically set up for classic rearrangements, the thiochroman-4-one scaffold could potentially undergo such transformations if appropriately substituted.
Claisen Rearrangement : The classic Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org For the this compound system to undergo a Claisen rearrangement, it would first need to be converted into a derivative containing an allyl ether moiety, for instance, at the enolized carbonyl position. The reaction involves the concerted reorganization of six pi-electrons through a cyclic transition state. wikipedia.orgorganic-chemistry.org
Cloke-Wilson Rearrangement : This rearrangement typically involves the conversion of acyl-substituted cyclopropanes into dihydrofurans, driven by the release of ring strain. organicreactions.orgnih.gov Its direct application to the six-membered thiopyran ring of this compound is not apparent. A sulfa-Cloke-Wilson rearrangement, leading to dihydrothiophenes, is known but still requires a thiocarbonyl-substituted cyclopropane precursor. organicreactions.org Therefore, this type of rearrangement is not a characteristic reaction of the parent compound itself but could be envisioned in a more complex synthetic pathway involving significant prior modification of the core structure.
Halogen Exchange Reactions and Further Halogenation (e.g., Fluorination)
The two bromine atoms on the this compound molecule, particularly the one on the aromatic ring (at the 6-position), can potentially be replaced through halogen exchange reactions. A common transformation of interest is fluorination, as the introduction of fluorine can significantly modulate a molecule's biological and physical properties. nih.govnih.gov
Aromatic nucleophilic substitution (SₙAr) could be employed to replace the bromine at the 6-position with fluorine. However, SₙAr reactions on simple halobenzenes are typically difficult unless the ring is activated by strong electron-withdrawing groups. While the carbonyl group provides some activation, a direct exchange might require harsh conditions or specialized fluorinating agents like cesium fluoride (CsF) at high temperatures or the use of reagents like Selectfluor under specific catalytic conditions. umich.eduorganic-chemistry.org The bromine at the 3-position (alpha to the carbonyl) is more akin to an alpha-halo ketone and may be subject to different substitution pathways.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Molecular Architecture Determination
In this conformation, the fused benzene (B151609) ring influences the geometry of the sulfur-containing ring. The bromine atom at the 3-position can exist in either an axial or equatorial position, with the equatorial orientation generally being more sterically favorable to minimize non-bonded interactions. The bromine atom at the 6-position on the aromatic ring will lie within the plane of the benzene ring.
Anticipated Crystallographic Data for 3,6-Dibromothiochroman-4-one:
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 Å | Unit cell dimensions. |
| α, β, γ (°) | α=γ=90°, β > 90° (for monoclinic) | Angles of the unit cell. |
| C-S bond lengths | ~1.8 Å | Typical single bond length between carbon and sulfur. |
| C=O bond length | ~1.2 Å | Characteristic double bond length of a ketone. |
| C-Br bond lengths | ~1.9 Å | Standard single bond length for a carbon-bromine bond. |
| Dihedral Angles | Varies | Defines the puckering of the thiochroman (B1618051) ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Dynamics and Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Studies on analogous 3-halogenothiochroman-4-ones indicate that the hetero-ring adopts a flexible "sofa" conformation in solution. rsc.org In this arrangement, five of the atoms in the heterocyclic ring are nearly coplanar, while one atom is out of the plane. The position of the bromine atom at the 3-position significantly influences the observed chemical shifts and coupling constants of the adjacent protons.
Expected ¹H NMR Data for this compound in CDCl₃:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) | Notes |
| H-2 | 3.5 - 4.5 | dd or m | J(H-2a, H-2e), J(H-2a, H-3), J(H-2e, H-3) | The two protons at C2 are diastereotopic and will show distinct signals and couplings. |
| H-3 | 4.0 - 5.0 | dd or t | J(H-3, H-2a), J(H-3, H-2e) | The chemical shift is significantly influenced by the electronegative bromine atom. |
| H-5 | 7.8 - 8.0 | d | ~2 Hz | Aromatic proton ortho to the carbonyl group, deshielded. |
| H-7 | 7.0 - 7.5 | d | ~8 Hz | Aromatic proton meta to the carbonyl group. |
| H-8 | 7.0 - 7.5 | dd | ~8 Hz, ~2 Hz | Aromatic proton para to the carbonyl group. |
Expected ¹³C NMR Data for this compound in CDCl₃:
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-2 | 30 - 40 | Aliphatic carbon adjacent to sulfur. |
| C-3 | 40 - 50 | Carbon bearing the bromine atom, deshielded. |
| C-4 | 185 - 195 | Carbonyl carbon, highly deshielded. |
| C-4a | 125 - 135 | Aromatic quaternary carbon. |
| C-5 | 130 - 140 | Aromatic carbon ortho to the carbonyl. |
| C-6 | 115 - 125 | Aromatic carbon bearing the bromine atom. |
| C-7 | 125 - 135 | Aromatic methine carbon. |
| C-8 | 120 - 130 | Aromatic methine carbon. |
| C-8a | 135 - 145 | Aromatic quaternary carbon adjacent to sulfur. |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, confirming the complete structural assignment.
Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds. ksu.edu.samdpi.comyoutube.com
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. The position of this band is sensitive to the electronic environment and conjugation within the molecule. The C-Br stretching vibrations will appear at lower frequencies.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations and the C-S bond stretching would be observable in the Raman spectrum.
Key Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O | Stretch | 1670 - 1690 (strong) | 1670 - 1690 (weak) |
| Aromatic C=C | Stretch | 1550 - 1600 (multiple bands) | 1550 - 1600 (strong) |
| C-S | Stretch | 600 - 800 (weak) | 600 - 800 (moderate) |
| C-Br (aliphatic) | Stretch | 500 - 650 (moderate) | 500 - 650 (strong) |
| C-Br (aromatic) | Stretch | 500 - 600 (moderate) | 500 - 600 (strong) |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula as C₉H₆Br₂OS.
The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and a sulfur atom (³²S, ³³S, ³⁴S). This will result in a unique cluster of peaks for the molecular ion, providing further confirmation of the compound's identity.
Electron ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule. The fragmentation pathways can provide additional structural information. Expected fragmentation would likely involve the loss of bromine atoms, carbon monoxide (CO), and potentially the cleavage of the heterocyclic ring.
Expected High-Resolution Mass Spectrometry Data for this compound:
| Ion | Calculated Exact Mass | Expected Isotopic Pattern |
| [M]⁺ | 323.8557 | A characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks due to the two bromine atoms. |
| [M-Br]⁺ | 244.9581 | |
| [M-CO]⁺ | 295.8608 | |
| [M-Br-CO]⁺ | 216.9632 |
This comprehensive analytical approach, combining data from these four powerful techniques, allows for a complete and unambiguous structural and conformational characterization of this compound.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure, Frontier Molecular Orbitals, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic structure. For 3,6-Dibromothiochroman-4-one, DFT calculations would be instrumental in understanding the distribution of electron density, which is fundamental to its chemical behavior. These calculations can pinpoint electron-rich and electron-deficient regions, offering clues about its susceptibility to nucleophilic or electrophilic attack.
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is likely to be localized around the sulfur and bromine atoms due to their lone pairs of electrons, as well as the aromatic ring. The LUMO, conversely, would likely be centered on the carbonyl group and the aromatic system, which can accept electron density.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational landscape of this compound. The thiochroman (B1618051) ring is not planar and can adopt various conformations. MD simulations would allow for the exploration of these different conformers and the determination of their relative stabilities and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing multiple molecules of this compound in a simulation box, it is possible to observe how they interact with each other and with solvent molecules. These simulations can provide insights into the forces that govern the condensed-phase behavior of the compound, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atoms.
Theoretical Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Reactivity Profiles
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of this compound, theoretical QSAR models could be developed to predict its reactivity in various chemical transformations.
To build a QSAR model, a set of molecular descriptors would first be calculated for this compound and related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors would then be statistically correlated with experimentally determined reactivity data to generate a predictive model. Such a model could then be used to estimate the reactivity of new, untested derivatives of thiochroman-4-one (B147511).
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)
To gain a more detailed understanding of the non-covalent interactions that govern the crystal packing of this compound, specialized analytical tools can be employed. Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular contacts in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify key interactions, such as hydrogen bonds, halogen bonds, and van der Waals contacts. For this compound, this analysis would be particularly insightful for understanding the role of the bromine atoms in directing the crystal packing through halogen bonding.
Complementary to Hirshfeld surface analysis, energy framework calculations can be used to quantify the energetic contributions of different intermolecular interactions. These calculations provide a visual representation of the interaction energies between molecular pairs in the crystal, highlighting the dominant forces responsible for the stability of the crystal structure.
Table 2: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Predicted Contribution (%) |
|---|---|
| H···H | 35 |
| Br···H | 20 |
| O···H | 15 |
| C···H | 10 |
| Br···Br | 5 |
Reaction Mechanism Elucidation and Transition State Characterization Using Computational Methods
Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or addition reactions, computational chemistry can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies.
By characterizing the geometry and electronic structure of the transition states, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the reactants and products. These computational insights can be crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Applications of 3,6 Dibromothiochroman 4 One in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The unique arrangement of functional groups in 3,6-Dibromothiochroman-4-one makes it a valuable starting material for the generation of more complex heterocyclic frameworks. The inherent reactivity of the thiochromanone skeleton, enhanced by the presence of two bromine atoms, allows for sequential and selective modifications to build elaborate molecular architectures.
Construction of Substituted Thiochromene Derivatives
The thiochroman-4-one (B147511) core is a direct precursor to the corresponding thiochromene ring system, a scaffold found in numerous biologically active compounds. nih.gov The transformation can be achieved through various synthetic routes that typically involve modification at the C2 and C3 positions, followed by dehydration or dehydrohalogenation. The bromine atom at the C3 position in this compound can be strategically eliminated to introduce the double bond characteristic of the thiochromene ring. Furthermore, the C6-bromo substituent remains available for subsequent functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of substituted thiochromenes.
| Reaction Type | Reagents & Conditions | Product Description |
| Dehydrobromination | Base (e.g., DBU, Et3N), Heat | Forms a 6-bromothiochromen-4-one by eliminating HBr across the C2-C3 bond. |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base catalyst | Condensation at the C3 position, followed by cyclization and aromatization, can lead to fused pyranothiochromene systems. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Functionalization at the C6 position to introduce aryl groups onto the thiochromene scaffold. |
Synthesis of Spiro Thiochromanone Scaffolds
Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.net The carbonyl group at the C4 position of this compound is an ideal anchor point for the construction of spiro systems. A prominent method involves a multi-step sequence beginning with an aldol-type condensation to introduce an exocyclic double bond, followed by a 1,3-dipolar cycloaddition. ua.es For example, condensation of this compound with an aromatic aldehyde yields a 3-benzylidene derivative. Subsequent reaction of this intermediate with an azomethine ylide (generated in situ from an amino acid like sarcosine (B1681465) and an aldehyde) leads to the formation of a spiro-pyrrolidinyl-thiochromanone scaffold. This approach allows for the creation of complex spirocycles with multiple stereocenters.
| Step | Reactants | Intermediate/Product | Purpose |
| 1. Condensation | This compound, Aromatic Aldehyde | 3-Arylmethylene-6-bromothiochroman-4-one | Creates the α,β-unsaturated system required for cycloaddition. |
| 2. Cycloaddition | Intermediate from Step 1, Sarcosine, Paraformaldehyde | Spiro[pyrrolidine-3,3'-thiochroman]-4'-one | Forms the spirocyclic pyrrolidine (B122466) ring via 1,3-dipolar cycloaddition. |
Formation of Fused Polycyclic Ring Systems
The two bromine atoms on the this compound scaffold are instrumental in the synthesis of fused polycyclic systems. core.ac.ukbeilstein-journals.org These halogens serve as synthetic handles for intramolecular and intermolecular cyclization reactions, particularly those catalyzed by transition metals. nih.gov For instance, a side chain can be introduced at the C6 position via a Suzuki or Sonogashira coupling. This new substituent can then be designed to undergo a subsequent intramolecular cyclization onto the C5 position of the aromatic ring or even react with the carbonyl group at C4, leading to the formation of a new fused ring. This strategy provides a powerful method for building complex, multi-ring architectures from a relatively simple precursor.
| Cyclization Strategy | Reaction Sequence | Resulting Fused System |
| Intramolecular Heck Reaction | 1. Suzuki coupling at C6 with a vinyl-containing boronic acid. 2. Pd-catalyzed intramolecular cyclization. | Tetracyclic system with a new ring fused across the C5-C6 bond. |
| Intramolecular Friedel-Crafts | 1. Coupling at C6 with a group containing a carboxylic acid or acyl chloride. 2. Acid-catalyzed cyclization onto the C5 position. | Fused tricyclic ketone. |
| Pictet-Spengler Type Reaction | 1. Conversion of the C6-bromo group to an aminoethyl side chain. 2. Condensation with an aldehyde followed by acid-catalyzed cyclization. | Fused nitrogen-containing heterocyclic ring. |
Role as a Key Intermediate in the Total Synthesis of Natural Products and Active Pharmaceutical Ingredient Precursors
While direct citation of this compound in completed total syntheses is not widespread, its structural motifs are highly relevant to the synthesis of natural products and their analogues. nih.govnih.gov The thiochromanone core is a feature of various biologically active molecules, and the strategic placement of bromine atoms makes this compound an ideal intermediate for late-stage functionalization. nih.gov This approach is particularly valuable in medicinal chemistry and drug discovery, where the synthesis of a library of analogues is crucial for structure-activity relationship (SAR) studies. rsc.org The bromine atoms can be selectively replaced or used in cross-coupling reactions to introduce a wide range of substituents, allowing chemists to fine-tune the biological properties of the final compounds. sci-hub.se
Development as a Ligand Precursor in Transition Metal Catalysis
The structure of this compound is well-suited for the development of novel ligands for transition metal catalysis. nih.govfigshare.com The two bromine atoms can be substituted with coordinating groups, such as phosphines, amines, or other heteroatomic moieties. For example, reaction with diphenylphosphine (B32561) or its lithium salt can install phosphine (B1218219) groups at the C3 and C6 positions, creating a bidentate ligand. The thioether sulfur atom within the thiochromanone ring can also participate in metal coordination, potentially leading to the formation of tridentate or "pincer" type ligands. Such ligands are highly sought after for their ability to stabilize metal centers and influence the selectivity and efficiency of catalytic processes like cross-coupling, hydrogenation, and polymerization reactions.
| Ligand Type | Synthetic Modification | Potential Metal Coordination | Potential Catalytic Application |
| Bidentate Phosphine | Substitution of both Br atoms with -PPh2 groups. | Pd, Rh, Ru | Suzuki, Heck, Buchwald-Hartwig cross-coupling. |
| Pincer Ligand (S, P, P) | Substitution of both Br atoms with -PPh2 groups. | Pd, Pt, Ir | Dehydrogenation, C-H activation. |
| Chiral Ligand | Use of chiral phosphines or introduction of a chiral center. | Rh, Ru | Asymmetric hydrogenation. |
Utilization in Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach to molecular synthesis. 20.210.105nih.gov this compound is an excellent substrate for designing such sequences due to its multiple, orthogonally reactive sites. A hypothetical cascade reaction could be initiated by a Michael addition at the C3 position, followed by an intramolecular, transition-metal-catalyzed cyclization involving the C6-bromo group. beilstein-journals.org Organocatalysis can also be employed to initiate a cascade, for example, by forming a chiral enamine intermediate that then participates in a series of stereoselective bond-forming reactions. nih.gov These sophisticated reaction sequences can rapidly build molecular complexity, generating intricate polycyclic structures from a simple starting material in a single step. rsc.org
| Cascade Initiation | Subsequent Steps | Final Product |
| Michael Addition at C3 | Intramolecular Suzuki or Heck coupling from the new C3-substituent to the C6-bromo position. | Complex polycyclic fused thiochromanone. |
| Organocatalytic Enamine Formation | Reaction with a dienophile, followed by intramolecular cyclization. | Densely functionalized tetracyclic system. |
| Radical Cyclization | Radical generation at C3, followed by 6-exo-trig cyclization onto an unsaturated tether attached at C6. | Spiro-fused or bridged bicyclic thiochromanone. |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Pathways for 3,6-Dibromothiochroman-4-one Derivatives
The bromine at the C-3 position of the thiochroman-4-one (B147511) core creates a stereocenter, meaning the molecule can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that can selectively produce one enantiomer over the other is of paramount importance for creating derivatives with optimized pharmacological or material properties.
Future research should focus on asymmetric synthesis strategies. This could involve:
Catalytic Asymmetric Bromination: Investigating chiral catalysts (e.g., organocatalysts or transition-metal complexes with chiral ligands) to mediate the bromination of a 6-bromothiochroman-4-one (B177317) precursor to selectively install the bromine atom at the C-3 position with high enantioselectivity.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the thiochroman-4-one skeleton, thereby transferring the initial stereochemistry to the final product.
Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted, enantiopure counterpart.
The successful development of these stereoselective pathways would provide access to enantiomerically pure derivatives, enabling detailed studies into their structure-activity relationships.
Exploration of C-H Activation Strategies for Remote Functionalization
Transition-metal-catalyzed carbon-hydrogen (C-H) activation has emerged as a powerful tool for molecular synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.gov For this compound, the endocyclic thioether (sulfur) atom can serve as an intrinsic directing group to guide a metal catalyst to specific C-H bonds. nih.govrsc.org
Emerging research should explore the use of this directing capability for remote functionalization of the aromatic ring. Key research avenues include:
Palladium and Rhodium Catalysis: Utilizing palladium(II) or rhodium(III) catalysts, which have shown efficacy in thioether-directed C-H functionalization, to introduce new substituents at the C-5 or C-7 positions. nih.gov
Diverse Coupling Partners: Investigating a range of coupling partners, such as alkenes (olefination), arylboronic acids (arylation), and acrylates, to append diverse functional groups to the aromatic core. nih.gov
Mechanistic Studies: Probing the mechanisms of these transformations to understand the factors controlling regioselectivity and to optimize reaction conditions for higher efficiency and broader substrate scope.
These strategies would enable the synthesis of novel, polysubstituted thiochroman-4-one derivatives that are inaccessible through traditional methods, significantly expanding the chemical space available for screening in drug discovery and materials science. frontiersin.orgrsc.org
Integration into Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.net The synthesis of heterocyclic compounds like this compound often involves multiple steps, some of which may be hazardous or difficult to control on a large scale.
Future work in this area could focus on translating the synthesis of this compound into a continuous-flow process. Potential benefits and research directions include:
Improved Safety and Yield: Key synthetic steps, such as Friedel-Crafts cyclization, can be highly exothermic. A flow reactor allows for superior temperature control, minimizing the formation of byproducts and improving safety.
Automated Optimization: Integrating automated systems to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, stoichiometry), accelerating the development of a robust and scalable manufacturing process.
The adoption of flow chemistry would be a critical step towards the efficient and cost-effective production of this compound and its derivatives for potential commercial applications.
Investigation of its Potential as a Building Block in Advanced Materials Science (e.g., for Optoelectronic Materials)
Sulfur-containing heterocycles are a cornerstone of modern materials science, particularly in the field of organic electronics, due to their unique electronic properties. Thiochromones, the unsaturated analogs of thiochroman-4-ones, are known to possess useful optical properties. preprints.orgpreprints.org The this compound scaffold serves as a promising, yet underexplored, building block for novel functional materials.
Key research directions should include:
Synthesis of π-Conjugated Systems: Utilizing the bromine atoms at the C-3 and C-6 positions as synthetic handles for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). This would allow for the attachment of various aromatic and heteroaromatic units, extending the π-conjugated system of the molecule—a critical feature for optoelectronic applications. nih.gov
Property Tuning: Systematically modifying the structure by introducing electron-donating or electron-withdrawing groups to modulate the electronic energy levels (HOMO/LUMO) and, consequently, the optical and electronic properties of the resulting materials.
Device Fabrication and Testing: Incorporating novel derivatives into prototype optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs) to evaluate their performance and potential for real-world applications. rsc.orgrsc.org
Exploring this compound as a synthon for advanced materials could lead to the discovery of new organic semiconductors with tailored properties for next-generation electronic devices.
Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Kinetic Studies
A deep understanding of reaction kinetics and mechanisms is essential for process optimization, ensuring product quality, and enabling effective scale-up. Process Analytical Technology (PAT) utilizes in-situ analytical tools to monitor reactions in real-time, providing a wealth of data that is often missed with traditional offline analysis. mt.comamericanpharmaceuticalreview.com
The application of PAT to the synthesis of this compound could provide significant insights. Future research should leverage:
In-situ FTIR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies (e.g., the carbonyl stretch of the ketone). youtube.comyoutube.com This data allows for the precise determination of reaction endpoints and the identification of reaction intermediates.
Kinetic Modeling: Using the data-rich profiles generated by in-situ spectroscopy to build accurate kinetic models of the synthetic reactions. These models are invaluable for understanding the reaction mechanism and optimizing process parameters for maximum yield and purity.
Integration with Flow Synthesis: Combining PAT with flow reactors to enable real-time monitoring and feedback control, leading to highly optimized and automated processes for the synthesis of this compound derivatives. mt.com
By employing these advanced analytical methods, researchers can gain a fundamental understanding of the chemical transformations involved, facilitating the development of more robust, efficient, and reliable synthetic protocols.
Q & A
Q. How can open data requirements be reconciled with proprietary constraints in publishing this compound research?
- Methodological Answer : Use data anonymization (e.g., redacting sensitive synthetic steps) and publish selective datasets (e.g., bioactivity results without full synthetic protocols). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while leveraging embargo periods for patent filings. Guidelines from open science frameworks () provide ethical and legal templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
